molecular formula C7H8N2S B8555788 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole

5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole

Cat. No.: B8555788
M. Wt: 152.22 g/mol
InChI Key: DERUBAKOCHWKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole is a heterocyclic compound with a molecular formula of C7H8N2S It is characterized by the presence of an ethynyl group at the 5-position, a methyl group at the 1-position, and a methylsulfanyl group at the 2-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylthio-1-methylimidazole with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted imidazoles.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-methylsulfanyl-1H-imidazole: Lacks the ethynyl group, resulting in different reactivity and properties.

    5-ethynyl-1-methyl-1H-imidazole: Lacks the methylsulfanyl group, affecting its chemical behavior and applications.

    2-methylthio-1-methylimidazole: Precursor in the synthesis of 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole.

Uniqueness

This compound is unique due to the presence of both the ethynyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

5-ethynyl-1-methyl-2-methylsulfanylimidazole

InChI

InChI=1S/C7H8N2S/c1-4-6-5-8-7(10-3)9(6)2/h1,5H,2-3H3

InChI Key

DERUBAKOCHWKEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SC)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 850 mg (5.44 mmol) of 3-methyl-2-methylsulfanyl-3H-imidazole-4-carbaldehyde and 1.34 g (7.00 mmol) of dimethyl 2-oxo-1-diazopropylphosphinate in 15 mL of MeOH was added 1.52 g (11.0 mmol) of K2CO3. The mixture was stirred at room temperature for 28 hours. The mixture was diluted with saturated K2CO3 (10 mL) and and extracted with CH2Cl2 (3×75 mL). The combined extracts were dried over MgSO4, concentrated, and chromatographed (0 to 100% EtOAc in hexanes) to give the 5-ethynyl-1-methyl-2-methylsulfanyl-1H-imidazole (600 mg, 72%) as a colorless liquid.
Quantity
850 mg
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl 2-oxo-1-diazopropylphosphinate
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.52 g
Type
solvent
Reaction Step Three

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